molecular formula C23H21Cl2N5O3 B2752527 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922015-87-0

2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2752527
M. Wt: 486.35
InChI Key: ZHPWQZUKXWRGNF-UHFFFAOYSA-N
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Description



  • 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an organic compound.

  • Commonly referred to as 2,4-D , it is a systemic herbicide used to control broadleaf weeds.

  • It has been commercially available since 1945 and is widely used in agriculture and lawn care.





  • Synthesis Analysis



    • The synthesis of this compound involves adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .

    • The target products were obtained in 58–72% yield.





  • Molecular Structure Analysis



    • The molecular formula of this compound is C23H21Cl2N5O3 .

    • It has a molecular weight of 486.35 g/mol .

    • The structure includes dichlorophenoxy and pyrazolo[3,4-d]pyrimidine moieties.





  • Chemical Reactions Analysis



    • As a herbicide, 2,4-D causes uncontrolled growth in broadleaf weeds.

    • It is relatively unaffected by most grasses.

    • It is widely used in weed control for cereal crops, pastures, and orchards.





  • Physical And Chemical Properties Analysis



    • Melting point : 140.5 °C

    • Boiling point : 160 °C

    • Solubility in water : 900 mg/L




  • Scientific Research Applications

    Novel Co(II) and Cu(II) Coordination Complexes

    One study discusses pyrazole-acetamide derivatives and their coordination complexes, highlighting their significant antioxidant activity. These complexes show how the structural components similar to the compound might be used in developing antioxidants through various hydrogen bonding interactions and supramolecular architectures (K. Chkirate et al., 2019).

    Anticancer Applications

    Another research avenue involves pyrazolo[3,4-d]pyrimidin-1-yl derivatives for anticancer applications. A study synthesized aryloxy groups attached to the pyrimidine ring of acetamide, testing the compounds' anticancer activity on 60 cancer cell lines, indicating potential for new anticancer agents (M. M. Al-Sanea et al., 2020).

    Antimicrobial and Anticancer Agents

    Further investigations into pyrazolo[3,4-d]pyrimidines derivatives reveal their potential as antimicrobial and anticancer agents. Novel derivatives showed good to excellent antimicrobial activity and higher anticancer activity than reference drugs in certain cases, showcasing the therapeutic potential of such compounds (H. Hafez et al., 2016).

    Safety And Hazards



    • Nonflammable .

    • LD50 (oral, rat): 699 mg/kg.

    • Precautionary statements include avoiding inhalation and skin contact.




  • Future Directions



    • Further research could explore its environmental impact and potential alternatives.

    • Investigate its effects on non-target organisms and ecosystems.




    Feel free to ask if you need more information or have additional requests! 😊


    properties

    IUPAC Name

    2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H21Cl2N5O3/c1-15-4-2-3-5-16(15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZHPWQZUKXWRGNF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H21Cl2N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    486.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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